Cas no 103844-77-5 (Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-)
![Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl- structure](https://it.kuujia.com/scimg/cas/103844-77-5x500.png)
103844-77-5 structure
Nome del prodotto:Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-
Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-
- N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide
- AC1MILTG
- CHEMBL2105143
- N-((2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-N,3-dimethylbutanamide
- N-((2-(p-Ethylphenyl)-6-methylimidazo(1,2-a)pyridin-3-yl)methyl)-N,3-dimethylbutyramide
- N-((2-(p-Ethylphenyl)-6-methylimidazo(1,2-a)pyridin-3-yl)methyl)-N,3-dimethyl-butyramide.
- Necopidem
- SureCN1061121
- Unii-G4N2F166mn
- Necopidem [inn]
- Q6985623
- NS00127017
- Imidazo[1,2-a]pyridine, butanamide deriv.
- SCHEMBL1061121
- 103844-77-5
- DTXSID50146109
- G4N2F166MN
-
- Inchi: InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3
- Chiave InChI: YRMLUAGKHYADKJ-UHFFFAOYSA-N
- Sorrisi: CC(CC(N(CC1N2C=C(C=CC2=NC=1C1=CC=C(CC)C=C1)C)C)=O)C
Proprietà calcolate
- Massa esatta: 363.23127
- Massa monoisotopica: 363.231
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 6
- Complessità: 486
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 37.6A^2
Proprietà sperimentali
- Densità: 1.08
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.578
- PSA: 37.61
- LogP: 4.87660
Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl- Letteratura correlata
-
Om P. S. Patel,Devireddy Anand,Rahul K. Maurya,Prem P. Yadav Green Chem. 2015 17 3728
-
Avik Kumar Bagdi,Sougata Santra,Kamarul Monir,Alakananda Hajra Chem. Commun. 2015 51 1555
-
Avik Kumar Bagdi,Alakananda Hajra Org. Biomol. Chem. 2020 18 2611
-
Lilan Huang,Wenqing Yin,Jian Wang,Chunfang Gan,Yanmin Huang,Chusheng Huang,Yimiao He RSC Adv. 2019 9 2381
-
Jing Tan,Penghui Ni,Huawen Huang,Guo-Jun Deng Org. Biomol. Chem. 2018 16 4227
103844-77-5 (Butanamide,N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethyl-) Prodotti correlati
- 64987-08-2(ethyl 2-(2-aminothiazol-4-yl)-2-oxo-acetate)
- 1094744-10-1(2-2-(4-Methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-ylacetic Acid)
- 185115-52-0(Isoquinoline, 1,2,3,4-tetrahydro-1-(2-propynyl)-)
- 2172317-54-1(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylbutanoic acid)
- 1198216-16-8(rac-ethyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate)
- 1805358-38-6(Ethyl 4-bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-carboxylate)
- 2138075-48-4(8-bromo-N-cyclobutylquinazolin-2-amine)
- 1309469-80-4(5-Bromo-3-chloroisothiazole-4-carbonitrile)
- 876670-18-7([(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate)
- 1804827-12-0(3-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-4-acetonitrile)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
